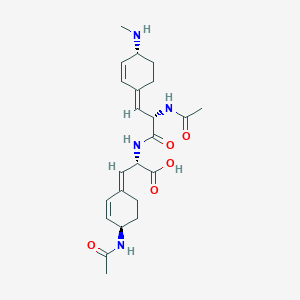
Radiosumin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Radiosumin B, also known as this compound, is a useful research compound. Its molecular formula is C23H32N4O5 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Serine Protease Inhibition
Research indicates that Radiosumin B exhibits significant inhibition of human serine proteases, particularly trypsin isoforms. This inhibition occurs at micromolar concentrations, making it a candidate for therapeutic applications targeting protease-related diseases, such as cancer and inflammation .
Cyanobacterial Metabolite Detection
this compound has been identified among other secondary metabolites produced by cyanobacteria during harmful algal blooms. Its detection is crucial for assessing the ecological impact of these blooms on aquatic ecosystems and public health . The development of advanced analytical methods like liquid chromatography-high resolution mass spectrometry (LC-HRMS) has facilitated the identification of such metabolites in environmental samples .
Environmental Applications
Ecotoxicological Studies
Given its presence in cyanobacterial blooms, this compound serves as a model compound for ecotoxicological studies. Understanding its effects on aquatic organisms can help in evaluating the risks posed by cyanobacterial toxins to both wildlife and human health. The detection of this compound alongside other metabolites highlights the need for comprehensive monitoring of water bodies affected by algal blooms .
Case Studies
-
Biosynthetic Pathway Exploration
A study focused on the biosynthetic pathways of radiosumins revealed that the genetic basis for their production can be traced through comparative bioinformatics analysis. Researchers successfully cloned the entire 16.8 kb biosynthetic gene cluster responsible for radiosumin production from Dolichospermum planctonicum into Escherichia coli, paving the way for further exploration of its chemical diversity and potential applications in drug development . -
Environmental Monitoring in Lebanon
A recent investigation into harmful algal blooms in Lake Karaoun, Lebanon, identified 92 cyanobacterial metabolites, including this compound. This study underscores the significance of monitoring cyanotoxins and other bioactive compounds to mitigate their impact on public health and aquatic environments .
Propriétés
Formule moléculaire |
C23H32N4O5 |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
(2S,3E)-3-[(4R)-4-acetamidocyclohex-2-en-1-ylidene]-2-[[(2S,3E)-2-acetamido-3-[(4R)-4-(methylamino)cyclohex-2-en-1-ylidene]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H32N4O5/c1-14(28)25-19-10-6-17(7-11-19)13-21(23(31)32)27-22(30)20(26-15(2)29)12-16-4-8-18(24-3)9-5-16/h4,6,8,10,12-13,18-21,24H,5,7,9,11H2,1-3H3,(H,25,28)(H,26,29)(H,27,30)(H,31,32)/b16-12-,17-13-/t18-,19-,20-,21-/m0/s1 |
Clé InChI |
DXOBDIZQMJWEAT-BMPSSULNSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1CC/C(=C\[C@@H](C(=O)O)NC(=O)[C@H](/C=C/2\CC[C@H](C=C2)NC)NC(=O)C)/C=C1 |
SMILES canonique |
CC(=O)NC1CCC(=CC(C(=O)O)NC(=O)C(C=C2CCC(C=C2)NC)NC(=O)C)C=C1 |
Synonymes |
radiosumin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















